molecular formula C22H28O7 B3063618 (-)-Dihydroclusin CAS No. 73149-51-6

(-)-Dihydroclusin

Cat. No.: B3063618
CAS No.: 73149-51-6
M. Wt: 404.5 g/mol
InChI Key: FDHFWHRGVDRJIK-IRXDYDNUSA-N
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Description

(-)-Dihydroclusin is a natural product found in Piper cubeba and Justicia procumbens with data available.

Scientific Research Applications

Inhibition of Cytochrome P450 3A4

  • Evidence : (-)-Dihydroclusin has been identified as a potent and selective inhibitor of the enzyme cytochrome P450 3A4 (CYP3A4). This inhibition was found to be mechanism-based, indicating that this compound inactivates CYP3A4 in a time-, concentration-, and NADPH-dependent manner. The formation of a metabolite intermediate complex is suggested to be the mode of action for this inhibition (Usia, Watabe, Kadota, & Tezuka, 2005).

Antioxidant Properties

  • Evidence : Studies on dihydrochalcones, a group of compounds that include this compound, have shown that they possess significant antioxidant activities. These activities were demonstrated against stable free radicals and in the prevention of lipid peroxidation in cell membranes. This suggests a potential role for this compound as an antioxidant (Nakamura, Watanabe, Miyake, Kohno, & Osawa, 2003).

Cytotoxic Activity

  • Evidence : this compound, along with other lignans, was isolated from certain plants and tested for cytotoxic activity against various cancer cell lines. Some of these lignans showed interesting activity, particularly against HeLa cells, indicating a potential for this compound in cancer research (Gigliarelli et al., 2018).

Properties

CAS No.

73149-51-6

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

(2R,3R)-2-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methyl]butane-1,4-diol

InChI

InChI=1S/C22H28O7/c1-25-20-9-15(10-21(26-2)22(20)27-3)7-17(12-24)16(11-23)6-14-4-5-18-19(8-14)29-13-28-18/h4-5,8-10,16-17,23-24H,6-7,11-13H2,1-3H3/t16-,17-/m0/s1

InChI Key

FDHFWHRGVDRJIK-IRXDYDNUSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C[C@@H](CO)[C@@H](CC2=CC3=C(C=C2)OCO3)CO

SMILES

COC1=CC(=CC(=C1OC)OC)CC(CO)C(CC2=CC3=C(C=C2)OCO3)CO

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(CO)C(CC2=CC3=C(C=C2)OCO3)CO

73149-51-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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